Cirsiliol

Vue d'ensemble

Description

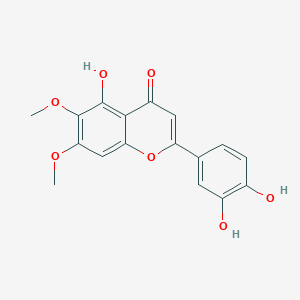

Cirsiliol, également connu sous le nom de 3’,4’,5-trihydroxy-6,7-diméthoxyflavone, est un composé polyphénolique appartenant à la sous-classe des flavones des flavonoïdes. On le trouve naturellement dans diverses plantes, notamment la sauge officinale (Salvia officinalis) et l’Achillea fragrantissima. This compound est connu pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses puissantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Cirsiliol peut être synthétisé par plusieurs voies de synthèse. Une méthode courante consiste à méthyler la lutéoline, un autre flavonoïde, à l’aide d’iodure de méthyle en présence d’une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme l’acétone ou le diméthylsulfoxyde à des températures élevées .

Méthodes de production industrielle

La production industrielle de this compound implique souvent l’extraction à partir de sources végétales. Le processus d’extraction comprend une extraction par solvant à l’aide d’éthanol ou de méthanol, suivie d’une purification par des techniques telles que la chromatographie sur colonne et la cristallisation. L’utilisation de complexes de β-cyclodextrine a été explorée pour améliorer la solubilité et la biodisponibilité du this compound .

Analyse Des Réactions Chimiques

Types de réactions

Le Cirsiliol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones et d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés dihydroflavoniques correspondants.

Substitution : Les réactions de substitution, telles que la méthylation et l’acétylation, peuvent modifier les groupes hydroxyle sur la structure de la flavone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés pour les réactions de réduction.

Substitution : L’iodure de méthyle et l’anhydride acétique sont couramment utilisés pour les réactions de méthylation et d’acétylation, respectivement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés méthylés, acétylés et oxydés du this compound, qui peuvent présenter différentes activités biologiques .

Applications de la recherche scientifique

Applications De Recherche Scientifique

Antioxidant Properties

Cirsiliol exhibits significant antioxidant capabilities, particularly in protecting cells from oxidative stress. A study highlighted its ability to inhibit the production of reactive oxygen species (ROS) in rod outer segments (OS) exposed to light. This protective effect is crucial in mitigating oxidative damage, suggesting potential applications in treating retinal diseases and other oxidative stress-related conditions .

Cancer Treatment

Recent research has identified this compound as a promising compound in cancer therapy, particularly against osteosarcoma (OS). This compound has been shown to induce apoptosis in OS cells by reducing AKT phosphorylation and promoting FOXO1 expression. This mechanism not only inhibits cell proliferation but also enhances autophagy, making it a candidate for further investigation as an anti-cancer agent .

Case Study: Osteosarcoma

- Objective: Evaluate the effect of this compound on OS cell lines.

- Findings: this compound inhibited growth and induced apoptosis in both methotrexate-sensitive and resistant OS cells. In vivo studies confirmed its efficacy in reducing tumor growth .

Anti-Metastatic Effects

This compound has demonstrated potential in inhibiting epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis. In studies involving B16F10 metastatic melanoma cells, this compound effectively restrained colony formation and migration, indicating its role as an anti-metastatic agent .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Proliferation | Induction of Apoptosis |

|---|---|---|---|

| U2OS | 25 | Yes | Yes |

| U2OS/MTX300 | 30 | Yes | Yes |

| B16F10 | 25 | Yes | Not specified |

Modulation of Energy Metabolism

This compound has been shown to inhibit ATP synthesis by targeting ATP synthase in bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This inhibition leads to a decrease in the intracellular ATP pool, thereby altering the energy metabolism of these bacteria. Such properties suggest potential applications in developing new antibacterial agents .

Neuroprotective Effects

The compound has also been linked to neuroprotective activities due to its sedative and hypnotic effects. This compound acts as a ligand for central benzodiazepine receptors, which could have implications for treating anxiety disorders and sleep disturbances .

Nutraceutical Applications

Given its beneficial properties, this compound is being considered for inclusion in nutritional plans and food supplements. Its presence in plant-based foods like Salvia species makes it a viable candidate for enhancing dietary intake of antioxidants and anti-inflammatory agents .

Mécanisme D'action

Le cirsiliol exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : Le this compound piège les radicaux libres et inhibe le stress oxydatif en donnant des atomes d’hydrogène à partir de ses groupes hydroxyle.

Activité antibactérienne : Il inhibe la synthèse d’ATP en se liant à la partie F1 de l’ATP synthase, réduisant ainsi les niveaux d’ATP intracellulaire dans les bactéries.

Activité anticancéreuse : Le this compound cible la tyrosine kinase 2, inhibant son activité et bloquant la voie de signalisation STAT3, ce qui entraîne une réduction de la croissance tumorale.

Comparaison Avec Des Composés Similaires

Le cirsiliol est souvent comparé à d’autres flavonoïdes tels que :

La combinaison unique de groupes hydroxyle et méthoxy du this compound contribue à ses activités biologiques distinctes et en fait un composé précieux pour diverses applications de recherche scientifique.

Activité Biologique

Cirsiliol, a flavone compound primarily found in various species of the Lamiaceae family, exhibits a range of biological activities including anti-inflammatory, antibacterial, antiproliferative, and sedative effects. This article explores the diverse biological activities of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound (3′,4′,5-trihydroxy-6,7-dimethoxyflavone) is characterized by its flavonoid structure which contributes to its bioactivity. The compound has been isolated from plants such as Leonotis nepetifolia and Salvia x jamensis.

Antioxidant and Anti-inflammatory Activities

This compound has demonstrated significant antioxidant properties by modulating oxidative stress. In a study involving rod outer segments (OS), this compound inhibited ATP production in a dose-dependent manner while reducing free radical production upon light exposure. This suggests its potential protective effects against oxidative damage .

Table 1: Effects of this compound on Oxidative Stress Markers

| Parameter | Control Group | This compound Treatment (µM) | % Change |

|---|---|---|---|

| ATP Production (nmol/mg) | 100 | 50 | -50% |

| H2O2 Production (µM) | 10 | 4 | -60% |

| Structural Stability (Score) | 80 | 95 | +18.75% |

Anticancer Activity

This compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, it has shown efficacy against esophageal squamous cell carcinoma (ESCC) by targeting tyrosine kinase 2 (TYK2), inhibiting its activity which is crucial for tumor growth. In vitro and in vivo studies revealed that this compound significantly reduced tumor volume in patient-derived xenograft (PDX) models .

Case Study: this compound in ESCC Treatment

- Model : PDX mice implanted with ESCC tumors.

- Dosage : Administered at 10 mg/kg and 50 mg/kg.

- Results : Significant reduction in tumor volume observed after treatment over several weeks.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound inhibits ATP synthesis in bacteria by targeting ATP synthase, which is essential for bacterial energy metabolism. This action could serve as a novel approach to combat antibiotic resistance .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Control ATP Levels (nmol/mL) | This compound Treatment (µM) | ATP Levels Post-Treatment (nmol/mL) |

|---|---|---|---|

| MRSA | 100 | 50 | 30 |

| MRSE | 100 | 50 | 25 |

Sedative and Hypnotic Effects

This compound has been reported to interact with central benzodiazepine receptors, suggesting potential sedative and hypnotic properties. These effects are supported by molecular docking studies indicating this compound's capability to bind to these receptors effectively .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEYGBIXGJLUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187907 | |

| Record name | Cirsiliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-69-5 | |

| Record name | Cirsiliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34334-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsiliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034334695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsiliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34334-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIRSILIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4Y5JK3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cirsiliol exert its anti-cancer effects?

A1: this compound has demonstrated anti-cancer effects in various studies, and its mechanisms of action appear to be multifaceted:

- Induction of apoptosis: this compound has been shown to promote apoptosis (programmed cell death) in cancer cells [, ]. This effect is thought to be mediated through the downregulation of the nuclear factor-κB (NF-κB) pathway, a key regulator of cell survival and proliferation [, ].

- Inhibition of epithelial-mesenchymal transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal properties, contributing to cancer cell invasion and metastasis. This compound has been shown to inhibit EMT in melanoma cells [] and non-small cell lung cancer (NSCLC) cells [, ]. This effect is likely related to its ability to modulate the expression of EMT-related proteins, such as E-cadherin, N-cadherin, Snail, and Twist [].

- Suppression of Notch-1 signaling: Notch-1 signaling plays a crucial role in cell fate decisions and has been implicated in radioresistance and EMT in NSCLC. This compound has been shown to inhibit radiation-induced Notch-1 overexpression, potentially sensitizing NSCLC cells to radiotherapy [, ]. This effect is mediated by the upregulation of miR-34a, a tumor-suppressive microRNA that targets Notch-1 expression [].

Q2: Does this compound affect energy production in bacteria?

A2: Yes, research indicates that this compound inhibits ATP synthesis and reduces intracellular ATP levels in methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) strains []. This effect is attributed to its ability to target the F1Fo-ATP synthase, an enzyme essential for bacterial energy production [].

Q3: What is the molecular formula, weight, and spectroscopic data of this compound?

A3: * Molecular formula: C17H14O7* Molecular weight: 330.29 g/mol* Spectroscopic data: * UV-Vis: Characteristic absorption maxima are observed in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule [, ]. * NMR (1H and 13C): 1H and 13C NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the this compound molecule, allowing for the determination of its structure and conformation [, , , , ]. * Mass Spectrometry (MS): MS techniques, such as LC-MS and LC-MS/MS, are employed to determine the molecular weight, fragmentation pattern, and identify this compound in complex mixtures [, , , ].

Q4: Is there information available regarding this compound's stability under various conditions or its compatibility with different materials?

A4: While the provided research doesn't delve into material compatibility, several studies highlight this compound's presence in various plant extracts, suggesting its stability under certain extraction and processing conditions [, , , , ]. Further research is necessary to comprehensively understand its stability profile and compatibility for specific applications.

Q5: Does this compound exhibit any catalytic activities, and if so, are there specific applications associated with these properties?

A5: The provided research focuses primarily on this compound's biological activities and doesn't explicitly describe any inherent catalytic properties. Further investigation is needed to explore this aspect of the compound.

Q6: Have computational methods been employed to study this compound and its interactions with biological targets?

A6: Yes, computational chemistry approaches have been utilized to investigate this compound's potential as an anti-cancer and anti-viral agent:

- Molecular Docking: Molecular docking studies have been performed to predict the binding affinities and interactions of this compound with target proteins, such as the Zika virus NS2B-NS3 protease [] and the human peroxiredoxin 5 receptor []. These studies provide insights into the potential molecular mechanisms underlying this compound's biological activities.

- Molecular Dynamics (MD) Simulations: MD simulations have been used to assess the stability of this compound-protein complexes over time, providing valuable information about the dynamics of these interactions [, ].

- QSAR (Quantitative Structure-Activity Relationship) Models: QSAR studies have been conducted to correlate the structure of this compound and its analogs with their biological activities, aiming to identify structural features crucial for activity and potency [, ].

Q7: How do structural modifications of this compound affect its biological activities?

A7: While specific SAR studies on this compound are limited within the provided research, several studies suggest the importance of specific structural features for its activity:

- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton appear to influence this compound's antiproliferative activity [].

- Hydroxyl groups: The number and position of hydroxyl groups on the flavone core also seem to play a role in its biological activities, particularly its antioxidant capacity [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.